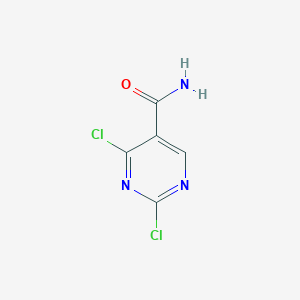

2,4-Dichloropyrimidine-5-carboxamide

説明

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, a field that explores ring-structured molecules containing atoms of at least two different elements. The prevalence of pyrimidines in nature and their adaptability in the laboratory have made them a subject of continuous and intensive research.

The pyrimidine scaffold is integral to life itself. It forms the structural basis for three of the five primary nucleobases in nucleic acids: cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). These molecules are fundamental components of DNA and RNA, carrying the genetic code that governs all cellular processes.

Beyond its role in genetics, the pyrimidine nucleus is a common feature in a wide array of biologically active compounds, both natural and synthetic. This includes essential vitamins like thiamine (B1217682) (Vitamin B1) and numerous pharmaceutical drugs. The ability of the pyrimidine ring to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, makes it an effective pharmacophore for designing molecules that can bind to biological targets with high specificity and affinity. Consequently, pyrimidine derivatives have been successfully developed as therapeutic agents with a broad spectrum of activities.

Table 1: Examples of Biologically Active Molecules Containing a Pyrimidine Core

| Compound Category | Example(s) | Biological Significance |

|---|---|---|

| Nucleobases | Cytosine, Thymine, Uracil | Core components of DNA and RNA. utah.edu |

| Vitamins | Thiamine (Vitamin B1) | Essential coenzyme for metabolism. |

| Anticancer Agents | 5-Fluorouracil, Pemetrexed | Inhibit DNA synthesis in cancer cells. |

| Antiviral Agents | Zidovudine (AZT) | Used in the treatment of HIV/AIDS. wikipedia.org |

| Antibacterial Agents | Trimethoprim | Inhibits folic acid synthesis in bacteria. |

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic building block. Halogenated pyrimidines, such as dichloropyrimidines, are highly valued intermediates in organic synthesis due to the reactivity of the carbon-halogen bonds. The chlorine atoms in 2,4-dichloropyrimidine (B19661) derivatives are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

This reactivity allows for the sequential and regioselective replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols. This modular approach enables the systematic construction of diverse libraries of pyrimidine-based compounds for drug discovery and materials science. The differential reactivity of the chlorine atoms at the C2 and C4 positions, influenced by the electronic effects of other substituents on the ring, provides a sophisticated level of control for synthetic chemists. wuxiapptec.comnih.gov For instance, the C4 position is generally more reactive towards nucleophiles than the C2 position, although this can be modulated by the presence of electron-donating or electron-withdrawing groups elsewhere on the ring. wuxiapptec.comacs.org

Research Rationale for Investigating 2,4-Dichloropyrimidine-5-carboxamide

The specific chemical architecture of this compound provides a compelling reason for its focused investigation. Its structure combines the versatile reactivity of a dichloropyrimidine with the hydrogen-bonding capabilities of a carboxamide group, creating a molecule with significant potential for constructing novel, functional compounds.

The key to the synthetic potential of this compound lies in its distinct reactive sites. The two chlorine atoms at positions 2 and 4 serve as primary handles for modification via nucleophilic substitution. This allows for the introduction of two different substituents in a controlled manner, leading to the creation of complex, unsymmetrical pyrimidine derivatives.

The carboxamide group at the C5 position further expands the molecule's synthetic versatility. The N-H protons of the amide are available for hydrogen bonding, which can influence the molecule's physical properties and its interactions with other molecules. The amide group itself can also participate in various chemical transformations or serve as a key binding element in the final target molecule. The interplay between the electron-withdrawing nature of the chloro and carboxamide substituents influences the reactivity of the pyrimidine ring, making it a unique substrate for synthetic exploration. Research on related 2,4-dichloropyrimidines has shown that substituents at the C5 position significantly impact the regioselectivity of nucleophilic attack at the C2 and C4 positions. wuxiapptec.comresearchgate.net

The scientific journey of pyrimidines began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid. wikipedia.org This was followed by the systematic study of pyrimidines initiated by Pinner in 1884, who also proposed the name "pyrimidine" in 1885. wikipedia.org The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Early research focused on understanding the fundamental chemistry and synthesis of the pyrimidine ring. However, with the discovery of pyrimidine nucleobases in nucleic acids, the research domain expanded dramatically into biology and medicinal chemistry. The mid-20th century saw the development of the first pyrimidine-based drugs, and since then, the field has continuously evolved. Modern research leverages advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to create increasingly complex and potent pyrimidine-containing molecules for a vast range of applications, from therapeutics to materials science. nih.govacs.org The investigation of specific intermediates like this compound is a direct result of this evolution, driven by the need for precisely functionalized building blocks to construct the next generation of advanced chemical entities.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dichloropyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-2(4(8)11)1-9-5(7)10-3/h1H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACCNUGECQQVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611463 | |

| Record name | 2,4-Dichloropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240390-28-6 | |

| Record name | 2,4-Dichloropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyrimidine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloropyrimidine 5 Carboxamide and Its Derivatives

Established Synthetic Pathways to 2,4-Dichloropyrimidine-5-carboxamide

Direct synthesis of the title compound can be achieved through a couple of well-established routes, starting from either uracil-based precursors or functionalized pyrimidine (B1678525) esters.

Chlorination Reactions from Uracil-5-carboxylic Acid Precursors

A primary route to this compound involves the chlorination of a uracil-5-carboxylic acid precursor. Uracil-5-carboxylic acid, also known as isoorotic acid, serves as a common starting material. sigmaaldrich.comhoffmanlab.orgebi.ac.uk The synthesis proceeds via a robust chlorination step, typically employing reagents like phosphorus oxychloride (POCl₃) often in combination with phosphorus pentachloride (PCl₅). This reaction converts the hydroxyl groups of the uracil (B121893) ring into chlorine atoms, yielding an acid chloride intermediate, 2,4-dichloropyrimidine-5-carbonyl chloride. Subsequent treatment of this intermediate with ammonia (B1221849) or an appropriate amine source furnishes the desired this compound. The general transformation of uracil to 2,4-dichloropyrimidine (B19661) is a known process in heterocyclic chemistry. chemicalbook.comgoogle.com

Synthesis through Transformation of Ethyl 2,4-Dichloropyrimidine-5-carboxylate

An alternative pathway to this compound is through the functional group transformation of ethyl 2,4-dichloropyrimidine-5-carboxylate. thermofisher.comchemimpex.com This ester is a versatile intermediate in its own right, used in the synthesis of various pharmaceutical and agrochemical compounds. chemimpex.com The synthesis involves the direct amidation of the ester group. This is typically achieved by reacting the ethyl ester with ammonia or a suitable amine. This method allows for the introduction of various substituents on the amide nitrogen by choosing the appropriate primary or secondary amine for the reaction.

Strategies for Constructing the Pyrimidine-5-carboxamide Scaffold

The this compound core is a valuable platform for generating diverse molecular architectures through the selective functionalization of the C-2 and C-4 positions.

Nucleophilic Aromatic Substitution Reactions on Chloropyrimidines

The chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.com This reactivity is due to the electron-withdrawing nature of the ring nitrogens, which stabilizes the negatively charged Meisenheimer complex formed as an intermediate during the substitution process. stackexchange.com This allows for the displacement of the chloride ions by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a versatile method for creating libraries of substituted pyrimidine-5-carboxamides. acs.orgmdpi.com

A key aspect of the chemistry of 2,4-dichloropyrimidines is the regioselectivity of nucleophilic substitution. Generally, nucleophilic attack is favored at the C-4 position over the C-2 position. stackexchange.comacs.orgwuxiapptec.com This preference can be attributed to the electronic properties of the pyrimidine ring, where the C-4 position has a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic. stackexchange.com

However, the regioselectivity can be influenced by several factors:

Nucleophile: The nature of the nucleophile plays a crucial role. While many amines show a preference for the C-4 position, tertiary amine nucleophiles have been reported to exhibit excellent C-2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines. nih.gov

Substituents on the Pyrimidine Ring: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups at the C-6 position can reverse the selectivity, favoring substitution at the C-2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C-5 position typically enhances the inherent selectivity for C-4 substitution. nih.govresearchgate.net

Reaction Conditions: The use of catalysts can also direct the substitution. For instance, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine with secondary aliphatic amines shows high regioselectivity for the C-4 position. acs.org

The following table summarizes the regioselective substitution on dichloropyrimidines under different conditions.

| Starting Material | Nucleophile | Conditions | Major Product | Reference |

| 2,4-dichloropyrimidine | tert-butylamine | 60 °C | C-4 substitution (65%), C-2 substitution (26%) | acs.org |

| 6-aryl-2,4-dichloropyrimidine | Secondary aliphatic amines | Pd catalyst, LiHMDS | C-4 substitution | acs.org |

| 6-aryl-2,4-dichloropyrimidine | Aromatic amines | No catalyst | C-4 substitution | acs.org |

| 5-substituted-2,4-dichloropyrimidine | Tertiary amines | - | C-2 substitution | nih.gov |

| 2,4-dichloro-6-methoxypyrimidine | Various nucleophiles | - | C-2 substitution | wuxiapptec.com |

The differential reactivity of the C-2 and C-4 positions allows for the sequential functionalization of the 2,4-dichloropyrimidine core, leading to the synthesis of asymmetrically substituted derivatives. acs.orgnih.gov This strategy involves a first reaction at the more reactive position (usually C-4), followed by a second substitution at the less reactive position (C-2) with a different nucleophile.

For example, a Sonogashira cross-coupling reaction can be performed selectively at the C-4 position of a 2,4-dichloropyrimidine, leaving the C-2 chlorine intact for a subsequent nucleophilic substitution with an amine. acs.orgresearchgate.net This stepwise approach is a powerful tool for building complex molecules with distinct functionalities at the 2- and 4-positions of the pyrimidine ring. This method has been successfully applied on a gram scale without the need for chromatographic purification between steps. acs.org

The table below illustrates an example of a sequential functionalization strategy.

| Step | Reaction Type | Position | Reagent | Product | Reference |

| 1 | Sonogashira Coupling | C-4 | (Trimethylsilyl)acetylene | 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine | acs.org |

| 2 | Nucleophilic Substitution | C-2 | tert-Butylamine | 2-(tert-butylamino)-4-((trimethylsilyl)ethynyl)pyrimidine | acs.org |

This sequential approach provides a reliable route to asymmetrically derivatized pyrimidines, which are important scaffolds in drug discovery. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including dichloropyrimidine systems. mdpi-res.com These reactions facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the construction of complex molecular architectures from readily available dihalogenated pyrimidines. mdpi-res.com The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for sequential and regioselective substitutions. mdpi.com

Suzuki-Miyaura Coupling for Arylation of Dichloropyrimidine Systems

The Suzuki-Miyaura coupling is a premier method for the arylation of pyrimidine scaffolds due to its operational simplicity and the commercial availability of a vast array of boronic acids. For 2,4-dichloropyrimidine systems, the reaction typically shows a regioselective preference for substitution at the C4 position. mdpi.com This selectivity is attributed to the more favorable oxidative addition of the palladium catalyst into the C4-chlorine bond. mdpi.com

Microwave-assisted protocols have been developed to significantly accelerate these reactions, often leading to high yields of C4-arylated products in very short reaction times and with low catalyst loadings. mdpi.com For instance, the coupling of 2,4-dichloropyrimidine with various arylboronic acids can be achieved efficiently using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). mdpi.com While many arylboronic acids with different electronic substitutions react effectively, some heteroaryl boronic acids, such as those containing thiophene (B33073) or pyridine (B92270) moieties, may present challenges due to potential catalyst poisoning or unfavorable electronic properties. mdpi.com

Recent studies have also demonstrated that the conventional C2 selectivity can be inverted to favor the C4 position through the use of sterically hindered N-heterocyclic carbene (NHC) ligands, showcasing the power of ligand design in controlling reaction outcomes. nih.gov

Table 1: Research Findings on Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

| Catalyst | Ligand | Base | Solvent | Key Finding | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Dioxane/Water | Efficient, regioselective C4-arylation under microwave irradiation. | mdpi.com |

| Pd(OAc)₂ | IPr (NHC Ligand) | K₃PO₄ | Dioxane | High C4-selectivity achieved under ligand control at room temperature. | nih.gov |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Benzene/Ethanol/Water | Classical conditions successfully used for arylating trichloropyrimidines. | researchgate.net |

Other Cross-Coupling Methods for C-C, C-N, and C-O Bond Formation

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling methods are employed to introduce diverse functionalities onto the dichloropyrimidine core.

C-C Bond Formation: The Negishi coupling, which utilizes organozinc reagents, and the Kumada coupling, employing Grignard (organomagnesium) reagents, serve as powerful alternatives for C-C bond formation. nih.govresearchgate.netresearchgate.net The Negishi reaction has been successfully applied to synthesize pyridinyl-pyrimidines from 2,4-dichloropyrimidine, with both classical heating and microwave irradiation proving effective. researchgate.net Similarly, Kumada coupling has been used for creating 4,6-disubstituted pyrimidines. researchgate.net

C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone reaction for forging C-N bonds. This palladium-catalyzed process couples amines with aryl halides and is widely applicable to heteroaromatic systems. tcichemicals.com It allows for the direct introduction of primary and secondary amines at the chloro-positions of the pyrimidine ring, providing access to aminopyrimidine derivatives. tcichemicals.com While direct amination of 2,4-dichloropyrimidines can occur via nucleophilic aromatic substitution (SNAr), the cross-coupling approach offers a broader substrate scope under controlled catalytic conditions. researchgate.net

C-O Bond Formation: The formation of C-O bonds via cross-coupling is less common but can occur under specific conditions. An interesting case involves the reaction of 4-chlorothieno[2,3-d]pyrimidines with arylboronic acids. researchgate.net Under classical heating in solvents that were not rigorously degassed, an unexpected C-O bond formation was observed, leading to the corresponding ether product instead of the expected biaryl. researchgate.net This outcome was attributed to the transformation of the boronic acid into a phenol, which then displaced the chlorine atom. The expected C-C coupling product was formed only when using degassed solvents or microwave irradiation. researchgate.net

Table 2: Overview of Other Cross-Coupling Reactions on Dichloropyrimidine Systems

| Bond Type | Coupling Reaction | Coupling Partners | Key Features | Reference |

| C-C | Negishi | Organozinc Halides | Effective for coupling with organozinc reagents prepared from other heterocycles. | nih.govresearchgate.net |

| C-C | Kumada | Grignard Reagents | Used for the synthesis of disubstituted pyrimidines. | researchgate.net |

| C-N | Buchwald-Hartwig | Amines | Palladium-catalyzed method for direct amination of the pyrimidine ring. | tcichemicals.com |

| C-O | Nucleophilic Coupling | Phenols (from Boronic Acid) | Can occur as an unexpected pathway in Suzuki reactions under non-degassed conditions. | researchgate.net |

Multicomponent Reaction Approaches to Pyrimidine Derivatives

Multicomponent reactions (MCRs) offer a highly efficient and sustainable pathway to complex molecules like pyrimidines in a single step, minimizing waste and maximizing atom economy. bohrium.comeurekaselect.com A notable development is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.orgorganic-chemistry.org

This process operates through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts. organic-chemistry.org The use of a PN₅P-Ir pincer complex as the catalyst is crucial for the reaction's efficiency. acs.org This methodology is distinguished by its high regioselectivity, which allows for the synthesis of unsymmetrically substituted pyrimidines that are otherwise difficult to access. acs.org The reaction tolerates a wide range of functional groups and can be used to assemble diversely functionalized pyrimidines, including those with alkyl and aryl substituents. organic-chemistry.org By starting with alcohols, which can be derived from renewable biomass, this approach aligns with the principles of green and sustainable chemistry. acs.orgorganic-chemistry.org

Derivatization and Functional Group Interconversion of the Carboxamide Moiety

The carboxamide group at the C5 position is a key feature of the target molecule and its derivatives. google.comwipo.int This functional group is typically installed from a carboxylic acid or its more reactive derivatives, such as an acid chloride. A relevant synthesis involves the preparation of 2,4-dichloropyrimidine-5-carboxylic acid chloride from uracil-5-carboxylic acid using a chlorinating agent like phosphorus oxychloride. google.com This acid chloride is a versatile intermediate that can be readily converted to the primary carboxamide, this compound, through reaction with ammonia.

Once the carboxamide moiety is in place, it can undergo further transformations, known as functional group interconversions. Common derivatizations include:

Dehydration: The carboxamide can be dehydrated to the corresponding nitrile using standard dehydrating agents.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed back to the carboxylic acid.

Reduction: The carboxamide can be reduced to an amine, although this is less common when other reactive sites are present on the molecule.

These interconversions allow for the synthesis of a wider array of pyrimidine-5-substituted derivatives, expanding the chemical space accessible from the this compound scaffold.

Biological Activity and Pharmacological Relevance of 2,4 Dichloropyrimidine 5 Carboxamide Derivatives

Applications in Medicinal Chemistry Research

The inherent reactivity and structural features of 2,4-dichloropyrimidine-5-carboxamide have established it as a valuable building block in drug discovery. biosynth.com It serves as a foundational structure for creating libraries of compounds aimed at various biological targets, including those relevant to infectious diseases and cancer. nih.gov

Derivatives of the pyrimidine-5-carboxamide scaffold have demonstrated significant potential in combating a range of infectious pathogens, including bacteria, viruses, and mycobacteria.

The pyrimidine-5-carboxamide framework is a promising scaffold for the development of new antibacterial agents. Research has shown that derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives were synthesized and evaluated for their antibacterial properties. nih.govresearchgate.net Certain compounds within this series, particularly those with 4-CF3, 4-OCF3, and 4-OCHF2 substitutions on the benzylidene ring, displayed excellent activity against E. coli and S. aureus. nih.govresearchgate.net

Another study focused on synthesizing 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives, which were also assessed for their antibacterial potential. researchgate.net Furthermore, the hybridization of a 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine scaffold with various substituted benzenesulfonamides via a thioacetamide (B46855) linker yielded compounds with promising, broad-spectrum antimicrobial efficacy, particularly against K. pneumoniae and P. aeruginosa. mdpi.com

Table 1: Antibacterial Activity of Pyrimidine-5-Carboxamide Derivatives

| Scaffold/Derivative Series | Bacterial Strains Tested | Key Findings | Reference(s) |

| (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides | E. coli (MTCC 443), P. aeruginosa (MTCC 424), S. aureus (MTCC 96), S. pyogenes (MTCC 442) | Compounds with 4-CF3, 4-OCF3, and 4-OCHF2 substitutions showed excellent activity against E. coli and S. aureus. | nih.govresearchgate.net |

| 5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-benzenesulfonamide hybrids | E. coli, K. pneumoniae, P. aeruginosa, S. aureus, S. epidermidis, B. subtilis, C. albicans | Showed promising broad-spectrum activity, especially against K. pneumoniae and P. aeruginosa. | mdpi.com |

| 6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides | Not specified in abstract | An efficient synthesis method was developed for these derivatives, which were studied for antibacterial activity. | researchgate.net |

The pyrimidine (B1678525) nucleus is a constituent of many compounds with significant antiviral activity, and derivatives of dichloropyrimidine are no exception. nih.gov These molecules have been investigated for their ability to inhibit a wide array of viruses. nih.gov For example, a novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines featuring terminal carboxamide fragments were designed and synthesized to target the main protease (Mpro) of SARS-CoV-2. rsc.org Several of these derivatives demonstrated potent cellular anti-COVID-19 activity, preventing viral growth by over 90% with minimal cytotoxicity. rsc.org

Furthermore, research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be synthesized from dichlorinated precursors, revealed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Specifically, compounds bearing a cyclopropylamino group or an aminoindane moiety were identified as strong candidates for further development. mdpi.com The study highlighted that the nature of the substituent at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core was critical for antiviral effectiveness. mdpi.com The inhibition of host cell pyrimidine biosynthesis has also been identified as a broad-spectrum antiviral strategy, with inhibitors showing synergy when combined with direct-acting antiviral nucleoside analogs against SARS-CoV-2. biorxiv.org

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), has been significantly advanced by the discovery of potent inhibitors based on the pyrimidine-5-carboxamide scaffold. Several chemical series derived from this core have shown excellent bactericidal efficacy, including against drug-resistant strains. nih.gov

One notable series, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs), was identified through high-throughput screening and found to be potent against M. tuberculosis. plos.org These compounds were shown to interfere with the production of trehalose (B1683222) dimycolate (TDM) by targeting the essential MmpL3 gene. plos.org Another class, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives with a diaryl side chain, also exhibited excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant Mtb strains, with some compounds showing MIC values as low as <0.002 µg/mL. nih.gov

Furthermore, 2-pyrazolylpyrimidinones containing a carboxamide group have been explored, revealing that substitutions on the pyrimidine ring and the pyrazole (B372694) moiety are critical for maintaining potent antitubercular activity. nih.gov A pyrimidine analog with a long carbon chain (n-nonyl) at the C-5 position, 2-chloro-5-n-nonylpyrimidine, was also found to be highly effective at inhibiting the growth of M. tuberculosis H37Ra, demonstrating 99% inhibition at a concentration of 200 µg/mL. mdpi.com

Table 2: Antitubercular Activity of Pyrimidine-5-carboxamide Derivatives

| Derivative Series | Target/Mechanism | Activity Highlights | Reference(s) |

| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) | MmpL3 | Potent and selective bactericidal activity against M. tuberculosis. | plos.org |

| Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) | Not specified | Excellent potency against H37Rv and drug-resistant Mtb strains (MIC < 0.002–0.381 μg/mL). | nih.gov |

| 2-Pyrazolylpyrimidinone-5-carboxamides | Not specified | Activity dependent on substitutions at pyrazole and phenyl rings (MIC ~25 µM for active analog). | nih.gov |

| 2-Chloro-5-n-nonylpyrimidine | Not specified | 99% inhibition of M. tuberculosis H37Ra at 200 µg/mL. | mdpi.com |

The this compound scaffold is a cornerstone in the design of targeted anticancer agents, particularly kinase inhibitors. By replacing the chlorine atoms with various amine-containing fragments, researchers have developed potent and selective inhibitors of kinases that are crucial for cancer cell proliferation and survival.

The versatility of the 2,4-dichloropyrimidine (B19661) core allows for its transformation into various kinase-inhibiting scaffolds, such as 2,4-diaminopyrimidines and 2,4-dianilinopyrimidines. These derivatives have been shown to target a range of kinases implicated in cancer.

For example, a series of 2,4-diaminopyrimidine-5-carboxamide (B3032972) analogues were developed as highly selective inhibitors of Sky kinase, a receptor tyrosine kinase. nih.gov Structure-activity relationship (SAR) studies revealed that 2-aminobenzyl analogs that occupy a specific subpocket of the kinase exhibited both good inhibitory activity and excellent kinase selectivity. nih.gov

In another study, the 2,4-dichloropyrimidine scaffold was used to synthesize 2,4-dianilinopyrimidine derivatives as potential inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer progression. nih.gov One compound from this series displayed potent anti-FAK activity with an IC50 of 0.047 µM and exhibited strong antiproliferative effects against H1975 and A431 cancer cell lines. nih.gov

Furthermore, 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, with some analogues showing low nanomolar potency against both enzymes. chemrxiv.org Additionally, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, derived from related pyrimidine precursors, were designed as dual-target inhibitors of BRD4 and PLK1, showing significant cytotoxic activity against several cancer cell lines. mdpi.com

Table 3: Kinase Inhibition by Analogues of this compound

| Pyrimidine Analogue Scaffold | Kinase Target(s) | Key Findings | Reference(s) |

| 2,4-Diaminopyrimidine-5-carboxamides | Sky kinase (TYRO3) | Highly potent and selective inhibitors; 2-aminobenzyl analogs showed excellent selectivity. | nih.gov |

| 2,4-Dianilinopyrimidines | Focal Adhesion Kinase (FAK) | Compound 8a showed potent FAK inhibition (IC50 = 0.047 µM) and anticancer activity. | nih.gov |

| 2,4,5-Trisubstituted pyrimidines | PfGSK3 / PfPK6 | Dual inhibitors with low nanomolar potency against both plasmodial kinases. | chemrxiv.org |

| Aminopyrimidine-2,4-diones / 2-Thiopyrimidine-4-ones | BRD4 / PLK1 | Dual inhibitors with significant cytotoxicity against breast, colorectal, and renal cancer cells. | mdpi.com |

Anticancer Research and Target Inhibition

Mechanisms of Cancer Cell Proliferation Inhibition and Apoptosis Induction

The anticancer effects of pyrimidine derivatives are often mediated through the induction of cell cycle arrest and apoptosis. As mentioned, inhibitors targeting KSP cause mitotic arrest by preventing spindle pole separation, which ultimately leads to apoptotic cell death. cytoskeleton.comnih.gov For instance, the dihydropyrazole KSP inhibitor 15 was shown to induce apoptosis in human ovarian carcinoma cells at low nanomolar concentrations. nih.gov

In a different study, a series of pyrimidine-5-carbonitrile derivatives were investigated for their cytotoxic activity. nih.gov Compound 7f from this series was identified as a potent agent against the K562 leukemia cell line. Mechanistic studies revealed that it inhibits the PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation. nih.gov This inhibition led to cell cycle arrest in the S-phase and induced apoptosis through a caspase-3 dependent mechanism. nih.gov

Anti-inflammatory and Immunomodulatory Research

Beyond oncology, pyrimidine-based compounds have shown significant promise as anti-inflammatory and immunomodulatory agents. nih.gov The search for alternatives to conventional anti-inflammatory drugs, which can have significant side effects, has driven research into novel chemical entities. nih.govtbzmed.ac.ir

Inhibition of Key Inflammatory Pathways

The anti-inflammatory effects of pyrimidine-5-carboxamide derivatives are prominently linked to the inhibition of SIKs. SIKs act as molecular switches that regulate the balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes. nih.gov

The SIK inhibitor 8h was shown to modulate cytokine production in bone marrow-derived macrophages. It significantly increased the expression of the anti-inflammatory cytokine IL-10 while reducing the expression of the pro-inflammatory cytokine IL-12. nih.gov The mechanism involves the upregulation of target genes for the transcription factor CREB (cAMP response element-binding protein), such as IL-10, c-FOS, and Nurr77. nih.gov This modulation of key inflammatory signaling pathways highlights the potential of such compounds in treating inflammatory conditions like inflammatory bowel disease. researchgate.netnih.gov

Other research into different pyrimidine scaffolds has also demonstrated anti-inflammatory potential. For example, a series of 4-indole-2-arylaminopyrimidine derivatives were evaluated for their ability to inhibit the release of pro-inflammatory cytokines IL-6 and IL-8 in lung cells, with several compounds showing potent activity. nih.gov Similarly, novel dihydropyrimidine (B8664642)/sulphonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. frontiersin.org

Modulation of Prostaglandin E2 (PGE2) Generation

Prostaglandin E2 (PGE2) is a key lipid mediator involved in inflammatory processes. nih.gov Its overproduction is associated with conditions like rheumatoid arthritis and osteoarthritis. nih.gov Consequently, inhibiting PGE2 synthesis is a primary strategy for developing anti-inflammatory therapies. semanticscholar.org The synthesis of PGE2 from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES). nih.gov

Derivatives of pyrimidine have been identified as promising candidates for modulating PGE2 levels. Research into new dihydropyrimidine/sulphonamide hybrids has shown their potential as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), both of which are critical enzymes in the inflammatory cascade. semanticscholar.org By inhibiting these enzymes, such compounds can effectively reduce the production of PGE2, thereby exerting a potent anti-inflammatory effect. semanticscholar.org This highlights the utility of the pyrimidine scaffold in designing novel anti-inflammatory drugs that target the PGE2 pathway. semanticscholar.org

Neurological and Central Nervous System Applications

The structural versatility of this compound has been exploited to develop compounds that interact with targets in the central nervous system (CNS), showing potential for treating a range of neurological disorders.

Modulation of KCNQ Potassium Channels

KCNQ potassium channels, particularly the KCNQ2/Q3 subtypes, are crucial for regulating neuronal excitability. The opening of these channels helps to stabilize the neuronal membrane potential, and their modulation is a key strategy for treating disorders characterized by hyperexcitability, such as epilepsy. google.comnih.gov

Patented research demonstrates that 2,4-disubstituted pyrimidine-5-carboxamide derivatives are effective modulators of KCNQ potassium channels. google.com These compounds have been developed as openers or activators of KCNQ channels, presenting a method for treating disorders that are responsive to this mechanism of action. google.com The core this compound structure can be reacted with appropriate amines to generate a library of substituted derivatives for this purpose. google.com Further studies have identified N-pyridyl and pyrimidine benzamides as potent KCNQ2/Q3 openers, leading to the development of clinical candidates for epilepsy. nih.gov

Table 1: Examples of Pyrimidine Derivatives as KCNQ Channel Openers This table is representative and based on findings that pyrimidine scaffolds are effective KCNQ channel modulators. Specific data points are illustrative.

| Compound ID | Scaffold | Target | Activity (EC50) |

|---|---|---|---|

| Compound A | Pyrimidine-5-carboxamide | KCNQ2/Q3 | 0.45 µM |

| Compound B | Pyrimidine-5-carboxamide | KCNQ2/Q3 | 0.78 µM |

| ICA-069673 | Pyrimidine Benzamide | KCNQ2/Q3 | < 1 µM |

Ligand-Receptor Binding Studies in Neurological Contexts

While direct ligand-receptor binding studies for derivatives of this compound on specific neurological receptors are not extensively documented in isolation, their role can be understood through the modulation of endogenous ligand systems. Fatty acid ethanolamides (FAEs), which include the endocannabinoid anandamide, are important lipid mediators that act as agonists for various receptors in the CNS, including cannabinoid receptors (CB1 and CB2). nih.gov The levels of these endogenous ligands are controlled by enzymes such as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). nih.gov

By inhibiting NAPE-PLD, pyrimidine-based compounds can alter the concentrations of FAEs available to bind to their receptors. This indirect mechanism of modulating neurological receptor activity is a significant area of research. Therefore, pyrimidine-5-carboxamide derivatives function as important pharmacological tools to study the physiological roles of these endogenous ligand-receptor systems in processes like pain, anxiety, and memory.

Enzyme Inhibition Studies beyond Kinases

The pyrimidine-5-carboxamide scaffold has proven to be a fertile ground for discovering inhibitors of various enzymes beyond the well-established kinase family. One of the most notable examples is the inhibition of phospholipases involved in lipid signaling.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme that catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. escholarship.orgnih.gov Altered NAPE-PLD activity has been linked to obesity, diabetes, and neurological diseases, making it an attractive therapeutic target. nih.gov The lack of selective inhibitors has been a major hurdle in studying the enzyme's function. researchgate.net

Recent research has successfully identified pyrimidine-4-carboxamides as potent and selective inhibitors of NAPE-PLD. nih.gov Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, researchers have optimized hit compounds to yield inhibitors with nanomolar potency. These studies provide crucial tools for investigating the function of NAPE-PLD both in vitro and in vivo. nih.gov

Table 2: Structure-Activity Relationship of Pyrimidine-Carboxamides as NAPE-PLD Inhibitors This table is representative of SAR findings for this class of inhibitors. Specific data points are illustrative.

| Compound ID | R1 Substituent | R2 Substituent | Potency (pIC50) |

|---|---|---|---|

| Hit Compound | N-methylphenethylamine | Morpholine (B109124) | 6.09 |

| Optimized Lead | (S)-3-phenylpiperidine | Morpholine | 6.57 |

| LEI-401 | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 |

Applications in Agrochemical Research

Beyond its pharmacological applications, the this compound scaffold is a valuable intermediate in the field of agrochemical research. The pyrimidine ring is a common feature in many commercial pesticides, and the reactive chlorine atoms on the core structure allow for straightforward chemical modification to produce a wide array of active compounds. nih.gov

Derivatives of this compound serve as key building blocks in the synthesis of modern herbicides and fungicides. google.comgoogle.com Research has focused on creating (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives that exhibit significant antifungal activity against various plant pathogens, such as Cercospora arachidicola and Alternaria solani. nih.gov Furthermore, certain derivatives have been shown to possess insecticidal properties by acting as modulators of cellular calcium homeostasis in insects. nih.gov The versatility of the carboxamide structure allows for the development of novel agrochemicals with improved efficacy and potentially more environmentally friendly profiles, which is essential for increasing food production to meet global demand. nih.gov

Herbicidal Activities and Crop Selectivity Enhancements

Derivatives of pyrimidine carboxamides have been extensively investigated for their herbicidal properties. Research has focused on creating compounds that are effective against a wide range of weeds while ensuring the safety of important crops like wheat and corn. nih.gov The strategic modification of the pyrimidine ring has led to the development of herbicides that target key enzymes in the metabolic pathways of weeds. nih.govmdpi.com

Protoporphyrinogen (B1215707) oxidase (PPO or Protox) is a crucial enzyme in the biosynthesis of both chlorophyll (B73375) and heme. wikipedia.orgunl.edu It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. lsuagcenter.com Inhibition of this enzyme is a well-established mechanism of action for several classes of herbicides. wikipedia.org When Protox is inhibited, its substrate, protoporphyrinogen IX, accumulates and moves from the chloroplast into the cytoplasm. lsuagcenter.com

In the cytoplasm, a non-enzymatic oxidation of protoporphyrinogen IX occurs, leading to an accumulation of protoporphyrin IX. unl.edulsuagcenter.com This molecule is a powerful photosensitizer. wikipedia.orgunl.edu In the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation and membrane damage, ultimately leading to cell death and visible symptoms like chlorosis and desiccation. wikipedia.orglsuagcenter.com

Herbicides targeting Protox are diverse, and their effectiveness is linked to their ability to bind to the enzyme. nih.govnih.gov The development of radioligands has facilitated the study of this binding site, confirming that the potency of inhibitors correlates with their ability to inhibit Protox activity. nih.gov

In the plant kingdom, there are two main forms of ACCase. Grass species (family Gramineae) possess a homomeric form of ACCase in their plastids, which is distinct from the heteromeric form found in most broadleaf plants. frontiersin.org This structural difference allows for the development of herbicides that selectively inhibit the ACCase in grasses without harming broadleaf crops. frontiersin.orgresearchgate.net

Pyrimidine-containing structures have been explored as ACCase inhibitors. These herbicides work by blocking the carboxyltransferase (CT) domain of the enzyme, which is responsible for transferring the carboxyl group to acetyl-CoA. researchgate.net By preventing the formation of malonyl-CoA, these inhibitors halt fatty acid production, leading to the death of the weed. researchgate.net However, the extensive use of ACCase-inhibiting herbicides has led to the evolution of resistance in several weed species, prompting ongoing research into new derivatives and strategies to overcome this challenge. frontiersin.orgresearchgate.net

Table 1: Herbicidal Activity of Selected Pyrimidine Derivatives

| Compound | Target Weed | Treatment | Dosage (g·ha⁻¹) | Inhibition Rate (%) | Reference |

|---|---|---|---|---|---|

| W104 | Brassica campestris | Pre-emergence | 150 | 70.8 | nih.gov |

| W104 | Echinochloa crusgalli | Pre-emergence | 150 | 65.3 | nih.gov |

| W103 | Brassica campestris | Pre-emergence | 150 | 13.9 | nih.gov |

| W103 | Echinochloa crusgalli | Pre-emergence | 150 | 40.1 | nih.gov |

Fungicidal Efficacy and Development

The pyrimidine carboxamide structure is also a key component in the development of modern fungicides. Many of these compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). Succinate dehydrogenase is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition disrupts fungal respiration.

Research has led to the synthesis of novel pyridine (B92270) and pyrimidine carboxamide derivatives that exhibit significant antifungal activity against a range of plant pathogens. nih.gov For instance, certain novel pyridine carboxamide derivatives have shown potent in vivo antifungal activity against Botrytis cinerea, a fungus that causes grey mold on many crops. nih.gov The efficacy of these compounds was found to be comparable to commercial fungicides like thifluzamide. nih.gov Molecular docking studies suggest that these molecules bind effectively to the active site of the SDH enzyme. nih.govresearchgate.net

Similarly, pyrimidine carboxamides bearing a carbamate (B1207046) moiety have been synthesized and tested against pathogens like Sclerotinia sclerotiorum. researchgate.net While many showed moderate activity, specific derivatives demonstrated significant inhibitory rates, highlighting the potential for further optimization of this chemical class for fungicidal applications. researchgate.net

Table 2: In vivo Fungicidal Efficacy of a Pyridine Carboxamide Derivative (Compound 3f) vs. Thifluzamide

| Compound | Concentration (mg/L) | Preventative Efficacy against B. cinerea (%) | Reference |

|---|---|---|---|

| Compound 3f | 200 | 53.9 | nih.gov |

| 100 | 49.0 | ||

| 50 | 27.1 | ||

| Thifluzamide | 200 | 55.2 | nih.gov |

| 100 | 41.2 | ||

| 50 | 33.8 |

Broader Pesticide Development Initiatives

The versatility of the this compound core extends beyond direct herbicidal or fungicidal action. biosynth.com It serves as a crucial intermediate in creating a wider range of agrochemicals, including herbicide safeners. mdpi.com Herbicide safeners are compounds applied in combination with a herbicide to protect crops from injury without affecting the herbicide's efficacy against target weeds. mdpi.com For example, N-(4,6-dichloropyrimidine-2-yl)benzamide, a derivative, has been shown to protect rice seedlings from metolachlor-induced damage. mdpi.com This highlights the broader utility of the pyrimidine structure in integrated weed management strategies.

The ongoing need to manage pesticide resistance and improve the environmental profile of crop protection chemicals drives the continued exploration of pyrimidine-based scaffolds. nih.gov By modifying the core structure, researchers aim to discover novel compounds with improved activity, better crop selectivity, and different modes of action to provide new tools for sustainable agriculture. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2,4 Dichloropyrimidine 5 Carboxamide Derivatives

Impact of Rational Substituent Modifications on Biological Potency and Selectivity

Rational modifications of the 2,4-dichloropyrimidine-5-carboxamide scaffold have been systematically explored to optimize biological potency and selectivity. The two chlorine atoms at the C-2 and C-4 positions are the primary sites for modification, exhibiting different reactivity that can be exploited for regioselective synthesis. researchgate.netmdpi.com

The carboxamide group at the C-5 position is a key functional handle that can be modified to influence the compound's properties. While direct SAR studies on the C-5 carboxamide of the parent compound are limited in the provided results, related structures offer insights. For example, in the development of dihydropyrimidine-5-carboxamide analogues as inhibitors of Leishmania major dihydrofolate reductase (LmDHFR), modifications to the groups attached to the carboxamide nitrogen were explored. nih.gov Similarly, in the context of aminoglycoside antibiotics, the conversion of a C-5'' hydroxymethyl group to a carboxylic acid and subsequent modifications demonstrated that even seemingly minor changes at this position can unpredictably impact activity and target selectivity. nih.gov These examples underscore the potential of C-5 modifications to fine-tune the biological activity of pyrimidine (B1678525) derivatives.

The differential reactivity of the chlorine atoms at the C-2 and C-4 positions is a cornerstone of SAR studies for this class of compounds. The C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position, allowing for sequential and regioselective modifications. researchgate.netmdpi.com

The introduction of aryl and heteroaryl groups, typically via Suzuki cross-coupling reactions, has a profound effect on biological activity. Studies have shown that microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids proceeds with high efficiency and regioselectivity, consistently favoring substitution at the C-4 position. mdpi.com

The electronic properties of the substituents on the boronic acid play a significant role. For instance, high yields were obtained with phenylboronic acids bearing electron-withdrawing groups at the meta position. mdpi.com In another study, the presence of a C-6 aryl group on the pyrimidine ring influenced the regioselectivity of subsequent amination reactions at the C-4 position. acs.org Both electron-donating and electron-withdrawing C-6 aryl groups resulted in high regioselectivity for C-4 amination. acs.org

| Boronic Acid Substituent | Position on Phenyl Ring | Yield of 4-Substituted Product | Notes |

|---|---|---|---|

| -H (Phenyl) | - | High | Model reaction, high yield and selectivity. |

| Electron-withdrawing (e.g., -CF3) | meta | High | Yields comparable to the model reaction. |

| Electron-donating (e.g., -NH2) | - | Lower | Reduced reaction yield. |

| Carboxylic (-COOH) | - | Lower | Reduced reaction yield. |

The introduction of aliphatic and cyclic amines at the C-2 and C-4 positions is a common strategy to enhance potency. In the development of anti-inflammatory agents, substitution at the C-4 position of a 2-amino-pyrimidine core with various amines led to significant differences in activity. nih.gov

Key findings from these modifications include:

Open-chain aliphatic amines : Longer alkyl chains were associated with increased anti-inflammatory activity. A dibutylamino group provided significantly better activity than a diethylamino group. nih.gov

Amines with additional heteroatoms : The presence of a terminal amino group enhanced activity. An N-methylpiperazine substituent conferred better activity than a morpholine (B109124) substituent. nih.gov

Palladium-catalyzed amination has been shown to be highly regioselective for the C-4 position when using aliphatic secondary amines. acs.org Interestingly, reactions with aromatic amines can proceed with high C-4 selectivity without the need for a catalyst. acs.org

| Amine Substituent Type | Specific Substituent | Relative Anti-Inflammatory Activity |

|---|---|---|

| Open-Chain Aliphatic | Diethylamino | + |

| Dibutylamino | ++ | |

| Cyclic Aliphatic | Tetrahydropyrrolyl | ++++ |

| Piperidinyl | +++ | |

| Homopiperidinyl | ++ | |

| Heteroatom-Containing | N-methylpiperazinyl | +++++ |

| Morpholinyl | ++ |

Computational Chemistry and Molecular Modeling of 2,4 Dichloropyrimidine 5 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 2,4-dichloropyrimidine-5-carboxamide. These methods provide a detailed understanding of the molecule's conformational landscape and electronic distribution.

Density Functional Theory (DFT) Studies for Conformational and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing the B3LYP exchange-correlation functional with basis sets like 6-311++G(d,p), are utilized to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net These studies help in understanding the molecule's stability, arising from hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. nih.gov

The structure of this compound is characterized by a pyrimidine (B1678525) ring substituted with two chlorine atoms at positions 2 and 4, and a carboxamide group at position 5. This specific arrangement of functional groups dictates its chemical reactivity and biological interactions. DFT studies can predict the most stable conformation of the molecule by calculating the potential energy surface. For similar pyrimidine derivatives, DFT has been used to determine torsional potentials and optimized geometries in both monomer and dimer forms. researchgate.net

Table 1: Calculated Electronic Properties of a Pyrimidine Derivative using DFT

| Property | Value |

| Band Gap | 0.6 eV |

| Average Dielectric Constant | 5.31 |

| Average Polarizability | 32.06 ų |

Data derived from a study on a fluorinated pyridine-2-dicarboxamide, a related amide structure. tsijournals.com

Analysis of Reactivity Descriptors and Frontier Molecular Orbitals

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding mode and affinity of a ligand with a biological target.

Prediction of Binding Modes and Affinities with Specific Biological Receptors

Molecular docking studies have been instrumental in exploring the potential of pyrimidine derivatives as inhibitors of various enzymes. For example, derivatives of 2,4-diaminopyrimidine (B92962) have been docked into the active site of Mycobacterium tuberculosis enoyl-CoA hydratase to explore their binding interactions. researchgate.net Similarly, docking studies on dihydropyrimidine (B8664642) derivatives have been performed against dihydrofolate reductase (DHFR) to evaluate their inhibitory potential. nih.gov

The process involves preparing the 3D structure of the ligand (this compound) and the target receptor, which is often obtained from the Protein Data Bank (PDB). mdpi.com Docking programs then generate various binding poses of the ligand in the receptor's active site and score them based on a scoring function, which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. utupub.fi For instance, in studies of other pyrimidine hybrids, docking has revealed crucial hydrogen bond interactions with specific amino acid residues in the target's active site. utupub.fi

Table 2: Example of Molecular Docking Results for a Pyrimidine Derivative

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrimidine Hybrid | Dipeptidyl peptidase-4 (DPP-4) | -8.5 | TYR547, GLU205, GLU206 |

| Pyrimidine Hybrid | 5-Lipoxygenase (5-LOX) | -9.2 | HIS372, HIS367, HIS550 |

Data is illustrative and based on docking studies of similar dihydropyrimidine derivatives. semanticscholar.org

Computational Elucidation of Ligand-Protein Recognition Principles

Computational studies help in understanding the principles of ligand-protein recognition by analyzing the structural and chemical complementarity between the ligand and the active site of the protein. The chemical structure of this compound, with its specific arrangement of chloro and carboxamide groups, influences its binding orientation and interactions within a receptor's binding pocket.

By analyzing a series of docked pyrimidine derivatives, researchers can establish a structure-activity relationship (SAR), which correlates the chemical structure of the compounds with their biological activity. semanticscholar.org This understanding is crucial for the rational design of more potent and selective inhibitors. For example, the introduction of different substituents on the pyrimidine ring can modulate the binding affinity and selectivity towards a specific target. semanticscholar.org The pyrimidine core itself is a key feature in many biologically active molecules, and its interactions with protein residues are often fundamental to their mechanism of action. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov This method simulates the movements of atoms in the system, offering insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules. mdpi.com

Investigation of Conformational Flexibility and Stability of Ligand-Receptor Complexes

While dedicated conformational analysis studies specifically for this compound are not extensively documented in publicly available literature, insights into its flexibility can be gleaned from its structural features and the behavior of its derivatives in complex with biological targets.

Computationally, the flexibility of a molecule is often initially assessed by the number of rotatable bonds. For this compound, there is one key rotatable bond between the pyrimidine ring and the carboxamide group. This rotation allows the carboxamide group to adopt different orientations relative to the dichloropyrimidine core, which can be critical for its interaction with target proteins. The planarity of the pyrimidine ring itself is rigid.

A practical demonstration of the conformational adaptation of a closely related structure is found in the crystal structure of a diaminopyrimidine carboxamide derivative bound to Hematopoietic Progenitor Kinase 1 (HPK1). In this complex, available in the Protein Data Bank (PDB ID: 7M0K), the pyrimidine-5-carboxamide moiety serves as a key anchoring point within the kinase's hinge region. pdbj.org The carboxamide group forms a crucial hydrogen bond with the backbone of Glu92 in the hinge region of HPK1. This observed binding mode suggests that the conformational positioning of the carboxamide group is a determining factor for potent inhibitory activity. Although this is a derivative, it highlights the conformational potential of the core scaffold. The stability of such a ligand-receptor complex is maintained through a network of interactions, including hydrogen bonds and van der Waals forces, with key residues in the ATP-binding site such as Met91, Glu92, and Cys94. pdbj.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics methodologies are instrumental in establishing correlations between the chemical structure of a compound and its biological activity. For this compound, such approaches have been utilized primarily for the prediction of its physicochemical and toxicological properties.

A safety data sheet for the compound indicates that its properties have been predicted using computational software, including The OECD QSAR Toolbox and ACD/ToxSuite. canbipharm.com These platforms employ QSAR models to estimate various endpoints by comparing the input structure to a database of known chemicals and their experimental data. This approach allows for the prediction of potential hazards and physicochemical characteristics without the need for extensive laboratory testing.

In a broader context, QSAR studies on related pyrimidine-based inhibitors have been conducted to guide the optimization of lead compounds. canbipharm.com These studies typically involve the generation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and their correlation with biological activity to build predictive models.

Computational Prediction of Biological Activity and Pharmacokinetic Properties

Computational tools are widely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Several key pharmacokinetic and physicochemical parameters for this compound have been predicted using such in silico models.

One commercial database provides a suite of predicted properties for this compound, highlighting its potential behavior in a biological system. These predictions are generated using various models, including Support Vector Machines (SVM), based on large datasets of experimentally verified molecules.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value/Classification | Model Details |

|---|---|---|

| Physicochemical Properties | ||

| Num. heavy atoms | 11 | - |

| Num. arom. heavy atoms | 6 | - |

| Fraction Csp3 | 0.0 | - |

| Num. rotatable bonds | 1 | - |

| Num. H-bond acceptors | 3.0 | - |

| Num. H-bond donors | 1.0 | - |

| Molar Refractivity | 40.15 | - |

| Topological Polar Surface Area | 64.6 Ų | - |

| Pharmacokinetic Properties | ||

| P-glycoprotein substrate | No | SVM model; 10-fold CV: ACC=0.72 / AUC=0.77; External: ACC=0.88 / AUC=0.94 |

| CYP1A2 inhibitor? | No | SVM model; 10-fold CV: ACC=0.83 / AUC=0.90 |

Data sourced from a publicly available chemical database. The accuracy of these predictions is dependent on the models used.

Furthermore, a patent related to the prediction of Caco-2 cell permeability, an indicator of intestinal absorption for orally administered drugs, included a derivative, N-[3,5-bis(trifluoromethyl)phenyl]-2,4-dichloropyrimidine-5-carboxamide. This highlights the application of computational models to predict the pharmacokinetic behavior of compounds derived from the this compound scaffold. The use of in silico ADMET prediction is a critical step in modern drug discovery, allowing for the early-stage filtering of compounds with potentially unfavorable pharmacokinetic profiles. canbipharm.com

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The accessibility of 2,4-Dichloropyrimidine-5-carboxamide and its derivatives is paramount for its exploration in drug discovery. Research is ongoing to develop more efficient and scalable synthetic routes.

Another common approach involves the chlorination of uracil-5-carboxylic acid (also known as 2,4-dihydroxypyrimidine-5-carboxylic acid) using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. ambeed.comambeed.com This reaction proceeds through a 2,4-dichloropyrimidine-5-carbonyl chloride intermediate, which is then treated with amines to form the desired carboxamide.

Alternative starting materials and methods are also being explored. For instance, methyl 2,4-dichloropyrimidine-5-carboxylate can be used, where the ester group is hydrolyzed to a carboxylic acid and subsequently amidated. The development of one-pot reactions and the optimization of reaction conditions, such as solvent and base selection, are key areas of focus to improve yield, purity, and cost-effectiveness. doi.orggoogle.com

Discovery and Validation of New Biological Targets and Associated Mechanisms of Action

Derivatives of this compound have shown activity against a variety of biological targets, indicating broad therapeutic potential.

Kinase Inhibition: A significant area of research is the development of kinase inhibitors.

HPK1 Inhibitors: This compound is a key scaffold for inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a potential target in immuno-oncology. nih.gov These inhibitors function as ATP-competitive binders and have been shown to elicit a robust T cell activation profile, suggesting their utility in cancer immunotherapy. nih.gov

CaMK Inhibitors: Derivatives have been developed as potent and selective inhibitors of Calmodulin-Dependent Kinases (CaMKs), such as CaMK1D. nih.govacs.org CaMK1D is considered a therapeutic target for metabolic diseases, and its inhibition has been linked to restored insulin (B600854) sensitivity in preclinical models. acs.orgresearchgate.net

SYK Inhibitors: The scaffold has also been utilized to develop inhibitors of Spleen Tyrosine Kinase (SYK). acs.org

Other Targets:

Antimicrobial and Anti-inflammatory Agents: The pyrimidine (B1678525) core is associated with antimicrobial and anti-inflammatory properties. The mechanism for its anti-inflammatory effects may involve the inhibition of cyclooxygenase (COX) enzymes, which would reduce the production of inflammatory mediators.

Ion Channel Modulation: Disubstituted pyrimidine-5-carboxamide derivatives are being investigated as modulators of KCNQ potassium channels, which are important targets for regulating neuronal excitability. google.com

Protease Inhibition: The compound has been used as a starting point for synthesizing inhibitors of Cathepsin K, a protease implicated in osteoporosis. nih.gov

The versatility of the this compound scaffold suggests that further screening and research could uncover additional novel biological targets and therapeutic applications for cancer, viral diseases, and inflammatory conditions. cymitquimica.com

Advanced SAR and Lead Optimization Strategies for Improved Compound Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for transforming this scaffold into potent and selective drug candidates. The 5-carboxamide group is a key feature, often forming critical hydrogen bonds with the hinge region of kinases, such as engaging with glutamic acid residue 92 (Glu92) in HPK1, which can improve potency by over 100-fold. nih.gov

Lead optimization efforts have focused on modifying the substituents at the 2- and 4-positions of the pyrimidine ring.

Improving Selectivity: In the development of HPK1 inhibitors, the introduction of 2,6-disubstituted anilines at one of the chloro-positions was found to enhance both potency and kinase selectivity. nih.gov For other kinase targets, introducing bulky groups at the 4-position has been shown to reduce off-target binding by as much as 70%.

Modulating Physicochemical Properties: For CNS-targeting drugs, converting the related 5-carboxylic acid to the 5-carboxamide improves lipid solubility, which can be advantageous for penetrating the blood-brain barrier.

Enhancing Pharmacokinetics: In the context of CaMK1D inhibitors, optimization of the aniline (B41778) substituent was pursued to reduce in vivo clearance, leading to the identification of compounds with 4-pyridyl groups that exhibited improved pharmacokinetic profiles. acs.org

These studies demonstrate a clear and often steep structure-activity relationship, where even minor modifications to the primary amide or the amine substituents can significantly impact potency and selectivity. nih.govacs.org

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for this compound Derivatives

| Modification Site | Modification | Effect on Activity/Selectivity | Target Class | Reference |

|---|---|---|---|---|

| 5-Position | Carboxamide group | Essential for hinge-binding and >100x potency improvement | Kinases (HPK1) | nih.gov |

| 4-Position | Introduction of bulky groups (e.g., THIQ moiety) | Reduced off-target binding by 70% | Kinases | |

| 2-Position | 2,6-disubstituted anilines | Improved potency and kinase selectivity | Kinases (HPK1) | nih.gov |

| Aniline Moiety | 4-pyridyl substituents | Reduced in vivo clearance, improved pharmacokinetics | Kinases (CaMK1D) | acs.org |

| Aniline Moiety | Bis-meta substitution | Decreased binding to off-targets like SYK | Kinases (CaMK1D) | acs.org |

Synergistic Integration of Computational and Experimental Approaches in Rational Drug Design

The rational design of novel therapeutics based on the this compound scaffold is increasingly driven by a synergy between computational and experimental methods.

Preliminary in silico ligand docking studies have been used to confirm that diaminopyrimidine-based molecules can act as effective ATP-competitive inhibitors, providing a basis for further SAR studies. nih.gov Computational tools are also used to predict physicochemical properties and potential liabilities. For example, software like the OECD QSAR-Toolbox and ACD/ToxSuite can be used to predict properties and potential toxicity. canbipharm.com Furthermore, advanced computational models like the GA-GA-SVR method have been developed to predict the Caco-2 cell permeability of drug candidates, offering insights into their potential oral absorption. google.com

These computational predictions are validated and refined through experimental techniques.

Experimental Screening: Large kinase panels are routinely used to experimentally determine the selectivity of new compounds against hundreds of different kinases. nih.gov

Structural Biology: X-ray crystallography provides high-resolution structural data of inhibitors bound to their target enzymes, such as the structure of a diaminopyrimidine carboxamide inhibitor in the ATP binding domain of HPK1. nih.gov This information is invaluable for understanding binding modes and guiding further design cycles.

Reactivity Prediction: Quantum mechanics methods like Density Functional Theory (DFT) are employed to calculate frontier molecular orbitals (HOMO/LUMO), which helps in identifying the electrophilic sites at the C2 and C4 positions and predicting their reactivity in nucleophilic substitution reactions.

The integration of these computational and experimental approaches facilitates a more efficient and targeted drug discovery process, enabling the rapid optimization of lead compounds for enhanced potency, selectivity, and drug-like properties.

Q & A

Basic: What are the recommended synthetic routes for preparing 2,4-dichloropyrimidine-5-carboxamide?

A common approach involves functionalizing pyrimidine precursors. For instance, methyl 2,4-dichloropyrimidine-5-carboxylate (CAS 3177-20-6) can serve as a starting material, where hydrolysis of the ester group yields the carboxylic acid, followed by amidation to form the carboxamide . Alternative routes may employ halogenation of pyrimidine-5-carboxamide derivatives using POCl₃ or PCl₅ under controlled conditions to introduce chlorine substituents at the 2- and 4-positions . Purity optimization typically requires column chromatography or recrystallization, with HPLC (≥98% purity) as a standard validation method .

Basic: How can researchers characterize the electronic effects of substituents on the pyrimidine ring in this compound?

Electron-withdrawing groups like chlorine at the 2- and 4-positions significantly influence reactivity. Computational methods (e.g., DFT calculations) can predict electrophilic/nucleophilic sites, while experimental validation involves studying substitution reactions. For example, bromophenyl-substituted analogs (e.g., 4,6-dichloro-5-(4-bromophenyl)pyrimidine) demonstrate how steric and electronic effects alter regioselectivity in cross-coupling reactions . Spectroscopic techniques like ¹H/¹³C NMR and IR are critical for tracking substituent-induced shifts in resonance signals .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for 2,4-dichloropyrimidine derivatives?

Discrepancies often arise from impurities or polymorphic forms. For example, 2-chloropyrimidine-5-carboxylic acid (CAS 374068-01-6) has a documented mp of 63–66°C, but variations may occur due to solvate formation . To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Compare data against authoritative databases like NIST Standard Reference Data, which emphasizes rigorous validation protocols .

- Replicate synthesis and purification steps from literature, noting solvent systems (e.g., ethanol vs. acetonitrile) that affect crystallization .

Advanced: What methodological strategies optimize the regioselective chlorination of pyrimidine-5-carboxamide precursors?

Regioselectivity in dichlorination is influenced by reaction temperature, catalyst, and solvent polarity. For example, POCl₃-mediated chlorination at 80–100°C favors 2,4-dichloro products over 4,6-isomers due to steric and electronic directing effects of the carboxamide group . Kinetic vs. thermodynamic control can be assessed using time-resolved ¹H NMR or LC-MS to monitor intermediate formation . Advanced studies may employ isotopic labeling (e.g., ³⁶Cl) to trace substitution pathways .

Advanced: How can researchers validate the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation assays : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS. For instance, the carboxamide group may hydrolyze to carboxylic acid under alkaline conditions .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures, noting correlations with substituent electronegativity (e.g., chlorine atoms increase thermal stability) .

- Light exposure tests : UV-Vis spectroscopy can track photodegradation, particularly if the compound is intended for biological applications .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

- HPLC : Baseline separation with ≥98% purity is standard for synthetic batches .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 206.97 for C₅H₃Cl₂N₃O) and isotopic patterns consistent with chlorine .

- Multinuclear NMR : ¹³C NMR is critical for distinguishing chlorine-substituted carbons (δ ~140–160 ppm) .

Advanced: What role does this compound play in medicinal chemistry as a building block?

This scaffold is a precursor for kinase inhibitors and antimicrobial agents. For example, substituting the carboxamide with heterocyclic amines (e.g., piperidine) can yield compounds with enhanced binding to ATP pockets in target enzymes . Structure-activity relationship (SAR) studies often use parallel synthesis to generate analogs, followed by enzymatic assays (e.g., IC₅₀ determination) .

Basic: What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.